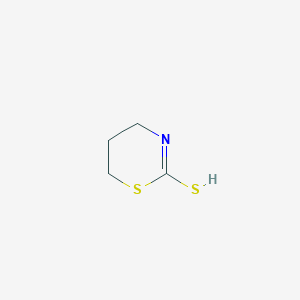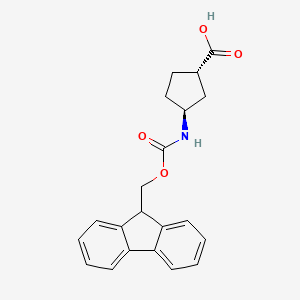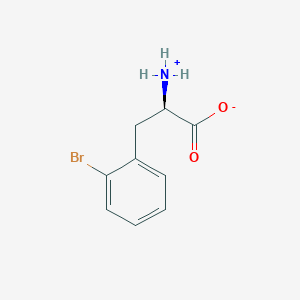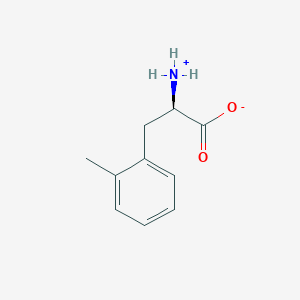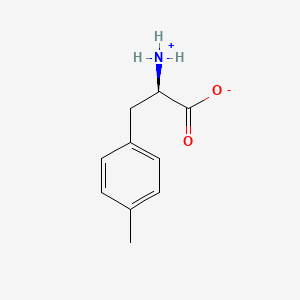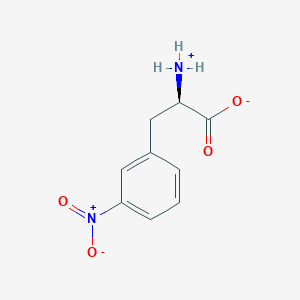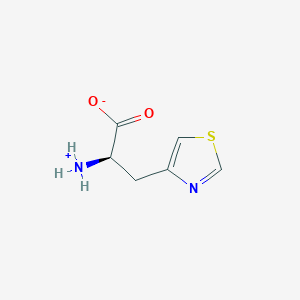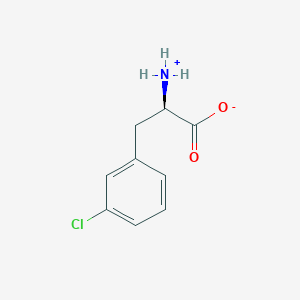
(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate is a chiral compound with significant applications in various fields, including pharmaceuticals and biochemistry. Its structure consists of an azaniumyl group attached to a propanoate backbone, with a chlorophenyl group at the third position. This compound is known for its enantiomeric purity and is often used in the synthesis of chiral drug intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate typically involves the use of biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis is preferred due to its environmentally friendly nature and the ability to conduct reactions under mild conditions, avoiding issues like racemization and isomerization .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through solid-phase synthesis methods. These methods allow for the automation of the synthesis process, simplifying the procedure and reducing product losses . The use of biocatalysts in industrial production also ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are usually conducted under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical reactions. This interaction can lead to various physiological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-azaniumyl-3-(3-chlorophenyl)propanoate: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-(3-chlorophenyl)propanoic acid: A related compound lacking the azaniumyl group, with different reactivity and applications.
3-chlorophenylalanine: Another similar compound used in the synthesis of pharmaceuticals and as a biochemical reagent.
Uniqueness
(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate is unique due to its high enantiomeric purity and specific interactions with molecular targets. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial production .
Properties
IUPAC Name |
(2R)-2-azaniumyl-3-(3-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80126-52-9 |
Source


|
| Record name | 3-Chloro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one](/img/structure/B7766269.png)
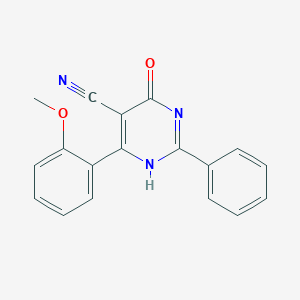
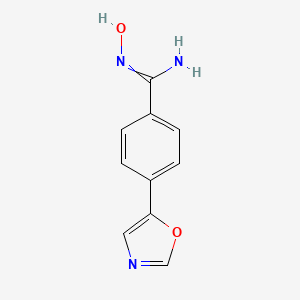
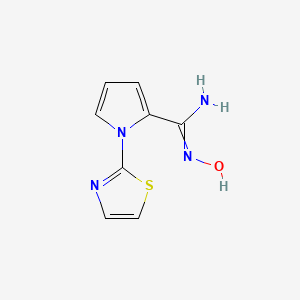
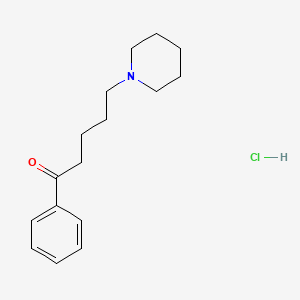
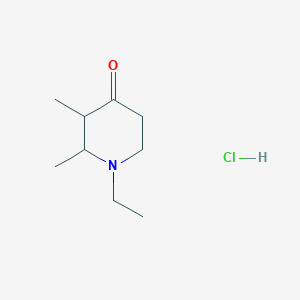
![5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766306.png)
